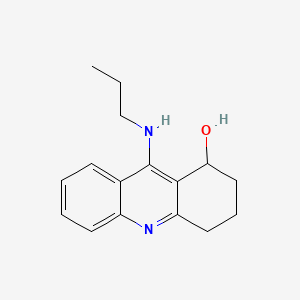
1,2,3,4-Tetrahydro-9-(propylamino)-1-acridinol
Cat. No. B8509163
Key on ui cas rn:
104675-34-5
M. Wt: 256.34 g/mol
InChI Key: XRKIMANYLDOPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04839364
Procedure details


In 50 ml of dry tetrahydrofuran was suspended 2.49 g of 3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one. The mechanically stirred suspension was cooled in ice and 4.50 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise, whereupon a solution formed. After the addition, the reaction appeared complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4CL solution and thereafter 30% potassium hydroxide was added to dissolve the salts. The supernatent tetrahydrofuran solution was separated and evaporated to a solid. The solid was recrystallized from 1:4 dichloromethane/EtOAc to yield 1.88 g (75%) of needles, melting point 164° C.
Name
3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one
Quantity
2.49 g
Type
reactant
Reaction Step One






Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[C:6]2[C:11]([N:12]=[C:13]3[C:18]=1[C:17](=[O:19])[CH2:16][CH2:15][CH2:14]3)=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:2][CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3].[H-].[OH-].[K+]>O1CCCC1.CCOCC>[CH2:1]([NH:4][C:5]1[C:6]2[C:11]([N:12]=[C:13]3[C:18]=1[CH:17]([OH:19])[CH2:16][CH2:15][CH2:14]3)=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:2][CH3:3] |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one
|
|
Quantity
|
2.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Step Two
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mechanically stirred suspension was cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatent tetrahydrofuran solution was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from 1:4 dichloromethane/EtOAc
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
